Giminabant

Description

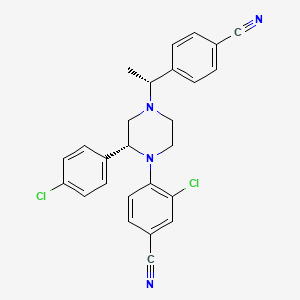

Structure

3D Structure

Properties

CAS No. |

890033-57-5 |

|---|---|

Molecular Formula |

C26H22Cl2N4 |

Molecular Weight |

461.4 g/mol |

IUPAC Name |

3-chloro-4-[(2R)-2-(4-chlorophenyl)-4-[(1R)-1-(4-cyanophenyl)ethyl]piperazin-1-yl]benzonitrile |

InChI |

InChI=1S/C26H22Cl2N4/c1-18(21-5-2-19(15-29)3-6-21)31-12-13-32(25-11-4-20(16-30)14-24(25)28)26(17-31)22-7-9-23(27)10-8-22/h2-11,14,18,26H,12-13,17H2,1H3/t18-,26+/m1/s1 |

InChI Key |

GTOMRUVXHAYDFH-DWXRJYCRSA-N |

SMILES |

N#CC1=CC=C(N2[C@H](C3=CC=C(Cl)C=C3)CN([C@@H](C4=CC=C(C#N)C=C4)C)CC2)C(Cl)=C1 |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C#N)N2CCN([C@@H](C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)C#N)Cl |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N2CCN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)C#N)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Giminabant |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Giminabant

Methodologies for the Chemical Synthesis of Giminabant

The synthesis of this compound is a multi-step process that necessitates careful selection of starting materials and reaction conditions to achieve the desired product with high purity and yield.

Key Synthetic Routes and Reaction Pathways

One plausible pathway could involve the initial synthesis of a monosubstituted piperazine intermediate, followed by the introduction of the second substituent. For instance, 4-fluorobenzonitrile can be reacted with piperazine in the presence of a base like potassium carbonate in a solvent such as DMSO to yield 4-(piperazin-1-yl)benzonitrile. tandfonline.com This intermediate could then be further functionalized at the second nitrogen atom.

Another common approach is the reaction of a piperazine with a suitable electrophile. For example, 2-methylpiperazine can be reacted with 2-chloropyrimidine or 2-chloroquinoline, followed by condensation with 1,4-dibromobutane to form a quaternary ammonium salt, which can then be reacted with an imide to yield the final product. nih.gov

The synthesis of piperazine-containing drugs approved by the FDA often utilizes methods like nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxyamides. mdpi.com These established reaction pathways provide a framework within which a specific synthesis for this compound could be designed.

Table 1: General Synthetic Strategies for 1,4-Disubstituted Piperazines

| Strategy | Description | Key Reagents and Conditions |

| Sequential N-alkylation/arylation | Stepwise introduction of substituents onto the piperazine nitrogen atoms. | Alkyl halides, aryl halides, bases (e.g., K₂CO₃, Et₃N), catalysts (e.g., Pd complexes for C-N coupling). researchgate.net |

| Reductive Amination | Reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. | Aldehydes/ketones, reducing agents (e.g., NaBH(OAc)₃, H₂/Pd). mdpi.com |

| Amide Coupling followed by Reduction | Formation of an amide bond with a piperazine nitrogen, followed by reduction to the corresponding amine. | Carboxylic acids, coupling agents (e.g., DCC, EDC), reducing agents (e.g., LiAlH₄, BH₃). |

Stereochemical Considerations in this compound Synthesis

This compound possesses two chiral centers, making stereochemical control a critical aspect of its synthesis. The development of methods for the asymmetric synthesis of chiral piperazines is an active area of research.

One approach to obtaining enantiomerically pure piperazines is through the hydrogenation of pyrazines. A palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been shown to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These intermediates can then be converted to the corresponding chiral piperazines. Another method involves the Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides, which yields a variety of chiral piperazines with high enantiomeric excess. acs.org

Asymmetric lithiation–trapping of N-Boc piperazines using a chiral ligand like (−)-sparteine is another powerful technique for the synthesis of enantiopure α-substituted piperazines. acs.org This method allows for the direct functionalization of the piperazine ring while controlling the stereochemistry at the newly formed chiral center. The stereoselective synthesis of a novel chiral piperazine, (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, has been achieved in 11 steps from S-phenylalanine, with a key step being a diastereoselective alkylation to introduce the second stereocenter. clockss.org

Process Optimization Strategies in this compound Analog Synthesis

The optimization of synthetic processes is crucial for the efficient and cost-effective production of this compound and its analogues. This can involve improving reaction yields, reducing the number of synthetic steps, and utilizing more environmentally friendly reagents and conditions.

Recent advances in the synthesis of piperazines have focused on C–H functionalization, which offers a more direct and atom-economical approach to introducing substituents onto the piperazine ring. mdpi.com Photocatalytic methods, such as the silicon amine protocol (SLAP) and the carboxylic amine protocol (CLAP), have been developed for the synthesis of C2-functionalized piperazines under mild conditions. mdpi.com

Development of this compound Analogues and Derivatives

The development of analogues and derivatives of a lead compound like this compound is a standard practice in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize its pharmacological properties.

Rational Design Principles for Structural Modification

Rational drug design plays a key role in the development of new piperazine-based therapeutic agents. nih.govnih.govresearchgate.net This approach involves designing molecules that are predicted to bind to a specific biological target with high affinity and selectivity. The design of new phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents, for example, was based on creating molecules that could act as DNA intercalators. nih.gov

Structural modifications to the this compound scaffold could include altering the substituents on the phenyl rings, modifying the group at the chiral center of the ethyl side chain, or replacing the piperazine ring with other heterocyclic moieties. These modifications would be guided by computational modeling and an understanding of the target's binding site to enhance potency, selectivity, and pharmacokinetic properties.

Combinatorial Chemistry Approaches in this compound Research

Combinatorial chemistry is a powerful tool for generating large libraries of related compounds for high-throughput screening. nih.govnih.gov Solid-phase synthesis is often employed in combinatorial chemistry to facilitate the purification of intermediates and final products. acs.org

Libraries of piperazine-2-carboxamide derivatives have been synthesized using solid-phase methods, allowing for the rapid generation of thousands of discrete compounds. 5z.com Similarly, a solution-phase combinatorial synthesis has been used to create a library of piperazine-2,5-diones. nih.gov These approaches could be adapted to the this compound scaffold to explore a wide range of structural diversity and to identify analogues with improved properties. The parallel synthesis of piperazine-tethered thiazole compounds has also been reported, demonstrating the utility of combinatorial methods in generating diverse libraries of piperazine derivatives. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly crucial in pharmaceutical manufacturing to minimize environmental impact and enhance sustainability. While specific details on the green synthesis of this compound are not extensively documented in publicly available literature, the principles of green chemistry can be applied to its proposed synthesis, which is likely analogous to that of other diarylpyrazole cannabinoid receptor antagonists like Rimonabant (B1662492). The focus of a green approach to this compound synthesis would be on waste reduction, use of safer solvents, and improved energy efficiency. pfizer.commdpi.comwjarr.com

Several key areas for implementing green chemistry in the synthesis of this compound can be identified:

Solvent Selection: Traditional organic syntheses often employ hazardous and volatile organic solvents. A greener approach would involve substituting these with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. mdpi.comispe.org The selection of solvents is a critical aspect, as they contribute significantly to the waste generated in pharmaceutical processes. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled and reused. ispe.org For the synthesis of the pyrazole (B372694) core of this compound, the use of a recyclable acid catalyst could be explored instead of a stoichiometric amount of a corrosive acid.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. wjarr.com This involves choosing reactions that are highly efficient and minimize the formation of byproducts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce energy consumption. mdpi.com Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy usage compared to conventional heating methods. mdpi.com

Renewable Feedstocks: While the core structure of this compound is based on synthetic building blocks, exploring the use of starting materials derived from renewable resources could be a long-term green chemistry goal. wjarr.com

Waste Reduction: The primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. wjarr.com This can be achieved through process optimization, high-yield reactions, and recycling of solvents and catalysts. pfizer.com

The following table outlines potential green chemistry strategies for a proposed synthesis of this compound, based on the synthesis of similar diarylpyrazole compounds.

| Synthesis Step (Proposed) | Conventional Method | Potential Green Chemistry Alternative | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Pyrazole Core Formation | Condensation reaction in a high-boiling point organic solvent (e.g., toluene, xylene) with a stoichiometric amount of a strong acid or base. | Use of a recyclable solid acid catalyst in a greener solvent like ethanol or even solvent-free conditions under microwave irradiation. | Safer Solvents, Catalysis, Energy Efficiency, Waste Prevention. |

| N-Arylation | Use of a copper or palladium catalyst with a phosphine ligand in a polar aprotic solvent (e.g., DMF, DMSO). | Employing a more efficient and recyclable catalyst system, potentially with a ligand derived from a renewable source, in a biodegradable solvent. | Catalysis, Safer Solvents, Use of Renewable Feedstocks. |

| Amide Bond Formation | Use of coupling reagents that generate significant amounts of byproduct waste (e.g., carbodiimides). | Enzymatic catalysis or the use of a catalytic amide formation method that minimizes waste. | Catalysis, Atom Economy, Waste Prevention. |

| Purification | Chromatography using large volumes of organic solvents. | Crystallization in a green solvent or supercritical fluid chromatography to reduce solvent consumption. | Safer Solvents, Waste Prevention. |

By integrating these green chemistry principles into the synthesis of this compound, the pharmaceutical industry can move towards more sustainable manufacturing practices, reducing the environmental footprint of essential medicines. pharmaceutical-technology.com

Molecular Design and Structure Activity Relationships Sar of Giminabant

Elucidation of Giminabant's Core Structural Motifs for Cannabinoid Receptor Interaction

This compound belongs to the 1,5-diarylpyrazole class of compounds, a scaffold that has proven highly effective for developing CB1 receptor antagonists. ingentaconnect.comnih.gov Its molecular architecture is built around several core structural motifs that are critical for high-affinity interaction with the CB1 receptor. These motifs were largely identified through extensive SAR studies on the prototypical diarylpyrazole antagonist, Rimonabant (B1662492). nih.govjbclinpharm.org

The essential structural components for CB1 receptor binding within this class include:

1,5-Diarylpyrazole Core: This central heterocyclic ring system serves as the foundational scaffold, correctly orienting the other key substituents for optimal interaction with the receptor's binding pocket. nih.gov

Substituent at the 1-position: Typically a 2,4-dichlorophenyl group, this moiety engages in crucial hydrophobic and aromatic stacking interactions within a specific sub-pocket of the CB1 receptor. elsevierpure.com Studies have shown that variations in this group can significantly impact affinity. jbclinpharm.org

Substituent at the 5-position: A para-substituted phenyl ring is a common feature. The nature of the substituent at the para-position (e.g., chloro, bromo, methoxy) is critical for modulating binding affinity. elsevierpure.comnih.gov For instance, a 4-chlorophenyl or 4-methoxyphenyl (B3050149) group at this position is often found in potent CB1 antagonists. nih.gov

Carboxamide Group at the 3-position: This group, often linked to a cyclic amine like a piperidinyl ring, is a key hydrogen bond acceptor and plays a vital role in anchoring the ligand within the receptor. elsevierpure.comjbclinpharm.org Modifications to the amide substituent have been extensively explored to fine-tune both affinity and selectivity. nih.gov

These conserved structural elements collectively form the pharmacophore for diarylpyrazole-based CB1 antagonists, ensuring a precise fit into the complex binding site of the receptor. ingentaconnect.com The specific combination of these motifs in this compound's structure is the result of rational design aimed at optimizing its antagonistic activity at the CB1 receptor.

Quantitative Structure-Activity Relationships (QSAR) in this compound Research

Quantitative Structure-Activity Relationship (QSAR) represents a more advanced, computational extension of SAR. nih.gov It involves the use of mathematical models to correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified using molecular descriptors. patsnap.commdpi.com The goal of QSAR is to develop predictive models that can estimate the activity of novel, unsynthesized molecules, thereby accelerating the drug discovery process. nih.govmdpi.com

Physicochemical Descriptors and Their Correlation with Biological Activity

In QSAR studies of cannabinoid receptor ligands, various physicochemical descriptors are calculated to represent the structural and chemical properties of the molecules. These descriptors can be broadly categorized as:

Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures a compound's lipophilicity. Lipophilicity is often crucial for cannabinoid ligands to cross cell membranes and access the deeply buried binding pocket of the CB1 receptor. nih.gov

Electronic Descriptors: These describe the electronic properties of a molecule, such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These features are critical for electrostatic and hydrogen bonding interactions with receptor residues.

Steric (Topological) Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and various topological indices. Steric properties determine the complementarity or "fit" of the ligand within the receptor's binding site. nih.gov

For the diarylpyrazole class of compounds, QSAR studies have demonstrated that a combination of these descriptors is necessary to accurately model CB1 receptor affinity. For example, hydrophobic and steric parameters of the substituents on the phenyl rings, along with electronic properties of the carboxamide linker, have been shown to be significant predictors of biological activity. nih.gov

Below is a table illustrating the relationship between key physicochemical properties and CB1 receptor affinity for a hypothetical series of this compound analogues.

| Analogue | 5-Position Substituent (R) | clogP | Molecular Weight (Da) | CB1 Affinity (Ki, nM) |

| 1 | -Cl | 5.90 | 464.8 | 8.5 |

| 2 | -Br | 6.05 | 509.2 | 7.9 |

| 3 | -OCH3 | 5.50 | 460.9 | 11.0 |

| 4 | -H | 5.65 | 430.3 | 25.4 |

| 5 | -CF3 | 6.21 | 498.8 | 15.2 |

This table contains illustrative data based on general SAR principles for diarylpyrazole CB1 antagonists and does not represent actual experimental results for specific this compound analogues.

Statistical Modeling and Predictive Analytics for this compound Activity

Once molecular descriptors are calculated for a set of compounds with known biological activities, statistical methods are employed to build the QSAR model. biorxiv.org This process involves selecting the most relevant descriptors and establishing a mathematical equation that links them to the activity. mdpi.com

Common statistical techniques used in QSAR include:

Multiple Linear Regression (MLR): A method used to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors).

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) are increasingly used to capture complex, non-linear relationships between structure and activity. nih.gov

The resulting QSAR model is then rigorously validated to ensure its predictive power. mdpi.com A validated model can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. This predictive analytics approach significantly streamlines the lead optimization phase by focusing laboratory efforts on the most promising candidates. biorxiv.orgnih.gov For a series like this compound's, such models would guide the selection of optimal substituents on the diarylpyrazole scaffold to maximize CB1 antagonism.

Computational Chemistry and Molecular Modeling in this compound Design

Computational chemistry and molecular modeling are indispensable tools in modern drug design, providing insights into molecular behavior at an atomic level. oncodesign-services.comosu.edu These techniques allow scientists to visualize and analyze the three-dimensional structures of both drugs and their biological targets, predicting how they will interact. oncodesign-services.com In the design of this compound and related CB1 antagonists, computational approaches have been instrumental in understanding receptor-ligand interactions and guiding structural modifications.

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown or not well-defined. nih.gov This approach relies on the information derived from a set of known active ligands. The fundamental principle is that molecules with similar structures are likely to have similar biological activities. nih.gov

Key LBDD methods include:

Pharmacophore Modeling: This technique identifies the common spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor. For CB1 antagonists of the diarylpyrazole class, a common pharmacophore model includes the two aromatic rings and the hydrogen-bonding carboxamide group arranged in a specific 3D orientation. ingentaconnect.com This model can then be used as a 3D query to search databases for novel compounds that fit the pharmacophoric requirements.

Molecular Similarity Analysis: This involves comparing a candidate molecule to a known active compound (a template) based on various criteria, such as 2D structural fingerprints or 3D shape and electrostatic potential. New molecules that are highly similar to a potent and selective ligand are more likely to share its desirable biological profile.

QSAR: As discussed previously, QSAR is a cornerstone of LBDD, providing predictive models based on the properties of known active compounds. nih.gov

These ligand-based approaches have been critical in exploring the vast chemical space around the diarylpyrazole scaffold, leading to the identification of potent antagonists like this compound by leveraging the knowledge gained from earlier compounds in the series. nih.gov

Receptor-Based Molecular Docking and Dynamics Simulations

Computational modeling has been instrumental in elucidating the molecular interactions between diarylpyrazole antagonists, a class to which this compound belongs, and the cannabinoid type 1 (CB1) receptor. Techniques such as molecular docking and molecular dynamics (MD) simulations have provided detailed insights into the binding modes and the stability of the ligand-receptor complexes, guiding the structure-activity relationship (SAR) studies of these compounds.

Molecular docking studies are routinely used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For diarylpyrazole CB1 antagonists, these simulations have been crucial in understanding their binding mechanism. Docking analyses of this compound's predecessors, like Rimonabant, into the CB1 receptor's binding pocket have consistently shown the importance of hydrophobic interactions. The diarylpyrazole core fits into a hydrophobic pocket formed by several key amino acid residues.

Substituents on the phenyl rings and the pyrazole (B372694) core play a critical role in establishing these interactions. For instance, the 2,4-dichlorophenyl group at the N1 position of the pyrazole typically occupies a deep pocket, while the p-chlorophenyl group at the C5 position engages in other hydrophobic contacts. The amide or similar functional group at the C3 position is often shown to form crucial hydrogen bonds that anchor the ligand within the binding site. A key interaction frequently highlighted in modeling studies is a hydrogen bond between the carbonyl group of the ligand and the side chain of Lys192 in the third transmembrane helix (TMH3) of the CB1 receptor. This interaction is believed to be critical for stabilizing the inactive state of the receptor, which is consistent with the antagonist/inverse agonist activity of these compounds.

Following the initial static predictions from molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the physiological environment by incorporating the flexibility of both the protein and the ligand, as well as the surrounding solvent molecules. For CB1 antagonists, MD simulations have been used to:

Assess Binding Stability: To confirm that the binding pose predicted by docking is stable over a simulated timeframe (typically nanoseconds to microseconds).

Analyze Conformational Changes: To observe how the receptor's conformation changes upon ligand binding and to understand the structural basis of antagonism or inverse agonism.

These computational studies have been invaluable in rationalizing the SAR of the diarylpyrazole class of CB1 antagonists and continue to guide the design of new analogs with improved affinity and selectivity.

De Novo Design Strategies for this compound Scaffolds

While this compound itself was developed through traditional medicinal chemistry optimization, the core 1,5-diarylpyrazole scaffold has served as a foundation for de novo design strategies aimed at discovering novel chemotypes with improved properties. The primary goals of these strategies have been to move into new chemical space to secure novel intellectual property and to overcome the limitations of the first-generation compounds, particularly their central nervous system (CNS) side effects. Two prominent computational strategies employed are scaffold hopping and bioisosteric replacement.

Scaffold Hopping: This technique involves replacing the central molecular core (the scaffold) of a known active compound with a different, structurally distinct core, while maintaining the original orientation of the key binding groups. In the context of the this compound/Rimonabant series, researchers have computationally explored replacing the central pyrazole ring with other five- or six-membered heterocyclic systems. The objective is to find new scaffolds that retain the essential pharmacophoric features required for CB1 antagonism but possess different physicochemical properties, such as polarity or metabolic stability. For example, in silico methods have been used to screen libraries of alternative scaffolds like thiazoles, pyrroles, and pyrazines to identify those that could spatially align the critical diaryl and carboxamide functionalities in a manner similar to the original diarylpyrazole scaffold. researchgate.net This approach led to the synthesis and discovery of novel classes of CB1 receptor antagonists. researchgate.net

Bioisosteric Replacement: This is a more focused strategy where a specific functional group or substituent is replaced with another group that has similar physical or chemical properties, with the aim of enhancing a particular characteristic of the molecule without losing its biological activity. nih.govnih.gov For the this compound scaffold, de novo design might involve the bioisosteric replacement of:

The pyrazole core itself to modulate electronic properties and metabolic stability.

The chlorine substituents on the phenyl rings with other halogen or small lipophilic groups to fine-tune binding affinity and lipophilicity.

The amide linker at the C3 position with other hydrogen-bonding groups to alter potency and pharmacokinetic profiles.

The table below illustrates potential bioisosteric replacements that could be considered in the de novo design of new this compound-like scaffolds.

| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Pyrazole Ring | Oxadiazole, Triazole, Thiazole | Modify metabolic stability, polarity, and patentability. |

| Phenyl Ring | Pyridine, Thiophene | Alter solubility, reduce metabolic liabilities (e.g., oxidative metabolism). rsc.org |

| Chlorine Atom | Trifluoromethyl (CF3), Methyl (CH3) | Modulate lipophilicity and electronic interactions. |

| Amide Linker | Reverse Amide, Ester, Sulfonamide | Change hydrogen bonding capacity, synthetic accessibility, and metabolic stability. nih.gov |

These computational de novo design strategies are essential for the evolution of lead compounds. By exploring novel scaffolds and bioisosteric replacements based on the this compound template, medicinal chemists can design next-generation CB1 antagonists with potentially superior therapeutic profiles, for instance, by limiting brain penetration to achieve peripherally restricted activity. nih.govnih.gov

Mechanistic Pharmacology of Giminabant

Cannabinoid Receptor Binding and Selectivity Profile of Rimonabant (B1662492)

Rimonabant (also known as SR141716) was the first selective CB1 receptor antagonist developed. nih.govresearchgate.netnih.gov Its interaction with cannabinoid receptors is characterized by high affinity for the CB1 receptor and significantly lower affinity for the CB2 receptor, establishing its profile as a selective CB1 blocker.

Binding Affinity to Cannabinoid Receptor 1 (CB1)

Rimonabant demonstrates potent binding to the human CB1 receptor. Radioligand binding assays have consistently determined its equilibrium dissociation constant (Kᵢ) to be in the low nanomolar range. This high affinity indicates a strong and specific interaction with the CB1 receptor, underlying its efficacy in displacing endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoyl glycerol (2-AG). nih.gov The binding of ligands to the CB1 receptor is the initial step in a signal transduction cascade that influences various physiological processes. nih.gov

Binding Affinity of Rimonabant for CB1 Receptor

| Compound | Receptor | Kᵢ (nM) |

|---|

Note: Kᵢ values can vary slightly between different experimental setups and tissues.

Binding Affinity to Cannabinoid Receptor 2 (CB2)

In contrast to its high affinity for the CB1 receptor, Rimonabant displays a much weaker binding affinity for the CB2 receptor. Its Kᵢ value for the CB2 receptor is typically in the micromolar range, demonstrating a selectivity of over 1000-fold for CB1 over CB2. This selectivity is a crucial aspect of its pharmacological profile, as the CB1 receptor is primarily expressed in the central nervous system, while the CB2 receptor is predominantly found in immune cells. nih.govnih.gov

Binding Affinity of Rimonabant for CB2 Receptor

| Compound | Receptor | Kᵢ (nM) |

|---|

Orthosteric vs. Allosteric Binding Mechanisms

The interaction of Rimonabant with the CB1 receptor occurs at the orthosteric binding site. nih.govresearchgate.net This is the primary, evolutionarily conserved site on a G protein-coupled receptor (GPCR) where the endogenous ligand (agonist) binds. nih.govquora.com By occupying this site, an orthosteric antagonist like Rimonabant directly competes with and blocks the endogenous agonist from binding and activating the receptor. quora.com

This is distinct from an allosteric binding mechanism, where a modulator binds to a different, topographically separate site on the receptor. nih.govquora.comfrontiersin.orgresearchgate.net Allosteric modulators can change the receptor's conformation, thereby influencing the binding or efficacy of the orthosteric ligand without directly competing for the same binding pocket. nih.govfrontiersin.org Rimonabant's mechanism is one of direct, competitive blockade at the primary active site.

Receptor Antagonism and Inverse Agonism Profile

Beyond simple blockade (antagonism), Rimonabant exhibits inverse agonism, a property that has been a significant focus of its functional characterization.

In Vitro Functional Characterization of Rimonabant's Activity

In vitro functional assays are essential for determining how a ligand affects receptor signaling after binding. For GPCRs like the CB1 receptor, common assays measure the activation of G proteins or the production of second messengers like cyclic AMP (cAMP).

Studies using [³⁵S]GTPγS binding assays, which measure G protein activation, have demonstrated that Rimonabant does not merely block agonist-induced G protein activation but also reduces the basal, or constitutive, level of G protein activity in the absence of any agonist. nih.govresearchgate.net This reduction in basal signaling is the hallmark of an inverse agonist. youtube.comyoutube.com In systems where CB1 receptor activation leads to an inhibition of adenylyl cyclase, Rimonabant can prevent this inhibition by agonists and, in some cases, increase cAMP levels on its own by suppressing basal receptor activity.

Differential Effects on Basal and Agonist-Stimulated Receptor Activity

The dual properties of Rimonabant as both an antagonist and an inverse agonist define its effects on receptor activity:

Effect on Agonist-Stimulated Activity (Antagonism): In the presence of a cannabinoid agonist (like WIN 55,212-2), Rimonabant competitively blocks the agonist from binding to the CB1 receptor. nih.govresearchgate.net This prevents the conformational change necessary for receptor activation, thereby inhibiting the agonist's downstream signaling effects.

Effect on Basal Receptor Activity (Inverse Agonism): Many GPCRs, including the CB1 receptor, can exhibit a certain level of signaling activity even without an agonist bound, a phenomenon known as constitutive or basal activity. youtube.comresearchgate.net While a neutral antagonist would block agonist binding without affecting this basal tone, an inverse agonist like Rimonabant binds to the receptor and stabilizes it in an inactive conformation. youtube.com This actively reduces the level of constitutive signaling below the basal state. nih.govresearchgate.netnih.gov Interestingly, some research suggests that at higher concentrations, the inverse agonist effects of Rimonabant may occur through mechanisms independent of the CB1 receptor, potentially by directly inhibiting Gαi/o proteins. nih.govresearchgate.netnih.gov

Intracellular Signaling Pathway Modulation by Giminabant

There is currently no publicly available scientific literature detailing the specific intracellular signaling pathways modulated by this compound.

G-Protein Coupled Receptor (GPCR) Signaling Cascades (e.g., cAMP, MAPK)

No studies were found that specifically investigate the effect of this compound on G-protein coupled receptor (GPCR) signaling cascades. As a result, there is no data on its modulation of key second messengers such as cyclic adenosine monophosphate (cAMP) or its influence on the mitogen-activated protein kinase (MAPK) pathway. The canonical signaling of cannabinoid receptors, which are GPCRs, involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the activation of the MAPK pathway. mdpi.comnih.gov However, without specific studies on this compound, it is impossible to state its effects on these pathways.

Arrestin Recruitment and Receptor Internalization Dynamics

The process of arrestin recruitment to an activated GPCR is a critical step in receptor desensitization and can initiate G-protein-independent signaling. nih.gov Subsequently, this often leads to the internalization of the receptor from the cell surface. nih.gov No research articles or data could be found that have examined whether this compound influences β-arrestin recruitment to any GPCR, or its subsequent effects on receptor internalization dynamics.

Downstream Molecular and Cellular Effects of Cannabinoid Receptor Antagonism by this compound

While this compound is broadly categorized in some databases as a cannabinoid receptor antagonist intended for the treatment of obesity, specific details regarding its molecular and cellular effects are not available in the public domain. The therapeutic rationale for cannabinoid receptor antagonists in obesity is based on the role of the endocannabinoid system in regulating energy balance and metabolism. mdpi.com Antagonism of the cannabinoid type 1 (CB1) receptor, for example, has been shown to have effects on various peripheral tissues. mdpi.com However, without specific research on this compound, any discussion of its downstream effects would be speculative and based on the actions of other compounds in this class, such as Rimonabant. mdpi.commdpi.com

Preclinical Pharmacological Research and Evaluation of Giminabant

In Vivo Preclinical Models for Giminabant Investigation

Pharmacodynamic Endpoints and Biomarker Development in Preclinical Studies:The article would have discussed the specific physiological or biochemical markers used to assess the pharmacological effects of this compound in these animal models.

Despite a thorough search of scientific databases and scholarly articles, no specific preclinical data or research findings for a compound named "this compound" could be located. The successful generation of a scientifically accurate and detailed article as requested is contingent upon the availability of such published research.

Without access to primary research literature detailing the preclinical evaluation of this compound, any attempt to create the specified article would result in a hypothetical and unsubstantiated piece, which would not meet the required standards of scientific accuracy and factual reporting.

Further investigation into the preclinical pharmacology of this compound will be possible if and when research data on this compound becomes publicly available. Researchers and pharmaceutical companies often use internal code names for compounds in early development, and information may not be disseminated until later stages of research or publication in peer-reviewed journals.

A table of compound names mentioned in the article would have been provided here, but as no specific compounds related to this compound's preclinical research could be identified, this table is not applicable.

Advanced Imaging Techniques for Receptor Occupancy in Preclinical Species

In the preclinical evaluation of cannabinoid receptor antagonists like this compound, determining the degree to which the compound binds to its target receptor in a living organism is crucial. Advanced imaging techniques, particularly Positron Emission Tomography (PET), have become indispensable tools for quantifying receptor occupancy in the brain and peripheral tissues of preclinical species. researchgate.netnih.gov These non-invasive methods provide invaluable data on the relationship between the administered dose of a drug, its concentration in the plasma and target tissues, and the resulting engagement with the receptor.

PET imaging for cannabinoid receptor 1 (CB1R) occupancy studies involves the use of a radiolabeled ligand that specifically binds to the CB1 receptor. nih.govfrontiersin.org This radiotracer is administered to the animal, and its distribution and binding in the brain are measured using a PET scanner. Subsequently, the unlabeled drug, such as a novel CB1R antagonist, is administered, and the displacement of the radiotracer is quantified to determine the receptor occupancy of the drug. nih.govinvivopharm.com

Several radioligands have been developed and utilized in preclinical species, including non-human primates and rodents, to assess CB1R occupancy of various antagonists. For instance, [¹¹C]SD5024 has been employed in non-human primates to compare the receptor occupancy of different selective CB1R antagonists. nih.gov Another widely used radiotracer is [¹⁸F]MK-9470, a potent CB1R inverse agonist, which has been instrumental in characterizing the endocannabinoid system in both animal and human CNS studies. pnas.org

The data generated from these imaging studies are critical for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship of a new chemical entity. By correlating plasma concentrations of the drug with the observed receptor occupancy, researchers can establish the necessary exposure levels to achieve a desired therapeutic effect while potentially avoiding off-target effects. For example, studies with antagonists like rimonabant (B1662492) and taranabant have revealed that optimal clinical efficacy for weight loss was achieved at CB1R occupancies of approximately 20-30%, a lower range than typically expected for G-protein coupled receptor (GPCR) antagonists. nih.gov This highlights the importance of precise receptor occupancy measurements in guiding clinical dose selection.

The general methodology for a preclinical PET receptor occupancy study is outlined below:

| Step | Description |

| 1. Baseline Scan | A PET scan is performed after administering the radioligand alone to establish the baseline level of receptor availability. |

| 2. Drug Administration | The test compound (e.g., a novel cannabinoid antagonist) is administered to the animal. |

| 3. Post-dose Scan | A second PET scan is conducted after drug administration to measure the displacement of the radioligand by the test compound. |

| 4. Data Analysis | The images from the baseline and post-dose scans are analyzed to calculate the percentage of receptor occupancy at different brain regions. |

| 5. PK/PD Modeling | Receptor occupancy data are integrated with plasma concentration data of the test compound to build a pharmacokinetic/pharmacodynamic model. |

While specific PET imaging studies on this compound are not publicly available, the established methodologies with other CB1R antagonists provide a clear framework for how such evaluations would be conducted. These advanced imaging techniques are pivotal in the preclinical pharmacological research and evaluation of novel cannabinoid antagonists, offering a translational bridge from preclinical species to human studies. nih.gov

Novel Preclinical Model Development for Cannabinoid Antagonist Research

The development of more sophisticated and predictive preclinical models is essential for advancing our understanding of the therapeutic potential and underlying mechanisms of cannabinoid antagonists like this compound. Traditional in vitro and in vivo models have provided foundational knowledge, but novel approaches such as genetically modified animal models and organoid systems offer deeper insights into the complexities of the endocannabinoid system.

Genetically Modified Animal Models

Genetically modified animal models, particularly mice, have become a cornerstone in cannabinoid research. These models allow for the precise manipulation of the components of the endocannabinoid system, enabling researchers to dissect the specific roles of receptors, enzymes, and endogenous ligands.

One of the most widely used models is the CB1 receptor knockout (CB1-KO) mouse . In these animals, the gene encoding the CB1 receptor is deleted, resulting in a complete absence of this receptor. researchgate.net Studies using CB1-KO mice have been instrumental in confirming that the behavioral and physiological effects of cannabinoid agonists and antagonists are indeed mediated by the CB1 receptor. For instance, the administration of a CB1 receptor antagonist would be expected to have no effect in a CB1-KO mouse, thus confirming its specificity of action.

Conditional knockout models offer an even greater level of sophistication. In these models, the CB1 receptor gene can be deleted in specific cell types or at particular developmental stages. This allows for the investigation of the tissue-specific roles of the CB1 receptor. For example, deleting the CB1 receptor only in neurons of the central nervous system can help to differentiate the central versus peripheral effects of a cannabinoid antagonist.

The table below summarizes some of the key genetically modified animal models used in cannabinoid research and their applications:

| Model Type | Description | Relevance to Cannabinoid Antagonist Research |

| Global Knockout | The target gene (e.g., for CB1 or CB2 receptors) is deleted in all cells of the organism. nih.gov | Confirms the primary target of the antagonist and elucidates the broad physiological roles of the receptor. |

| Conditional Knockout | The target gene is deleted in specific cell types or at specific times, often using Cre-Lox recombination. | Allows for the study of tissue-specific or developmental stage-specific effects of the antagonist. |

| Knock-in Models | The native gene is replaced with a modified version, such as one with a point mutation or a fluorescent tag. | Can be used to study the effects of specific receptor mutations on antagonist binding and signaling. |

| Humanized Models | The endogenous mouse gene is replaced with its human counterpart. | Provides a more translationally relevant model for predicting the effects of the antagonist in humans. |

By utilizing these genetically modified animal models, researchers can gain a more nuanced understanding of the mechanism of action of cannabinoid antagonists. For a compound like this compound, these models would be invaluable for confirming its on-target activity and for exploring the specific neuronal circuits and physiological pathways through which it exerts its effects.

Drug Discovery and Early Development Trajectory for Giminabant Like Compounds

Early-Stage Drug Discovery Paradigms for Cannabinoid Receptor Ligands

The journey to discover cannabinoid receptor ligands has evolved significantly, moving from traditional methods to sophisticated, target-driven approaches. The primary molecular targets have been the CB1 receptors, found mainly on neurons, and CB2 receptors, which are predominantly expressed in immune cells. nih.gov

Early drug discovery efforts often relied on modifying the structure of known phytocannabinoids or endocannabinoids. nih.gov However, the field has increasingly adopted modern paradigms to identify novel chemical scaffolds with improved specificity and drug-like properties.

Key discovery paradigms include:

High-Throughput Screening (HTS): This approach involves screening large compound libraries to identify "hits" that interact with cannabinoid receptors. For instance, an HTS of a 60,000-compound library was successfully used to identify novel agonists for the CB2 receptor, providing starting points for developing non-psychoactive therapeutics for pain and inflammation. nih.gov Fluorescence-based assays are being developed to offer higher throughput compared to traditional radioligand assays, facilitating earlier and more efficient screening. frontiersin.org

Structure-Based Drug Design (SBDD): With the elucidation of the 3D structures of cannabinoid receptors, SBDD has become a powerful tool. acs.org This rational approach uses computational methods like molecular docking to screen virtual libraries of millions of compounds and predict their binding affinity and mode. acs.org However, the highly hydrophobic nature of the cannabinoid receptor binding sites presents a significant challenge for the accuracy of these in silico methods. acs.org

Fragment-Based Drug Discovery (FBDD): This method identifies low-molecular-weight fragments that bind weakly to the target receptor. These fragments are then optimized and linked together to create a potent lead compound.

Single Molecule vs. Botanical Approaches: Drug development has followed two main paths: developing medications from the cannabis plant itself or using a single-molecule approach to synthesize individual phytocannabinoids or novel compounds. nih.gov The single-molecule approach, which is more common in modern pharmacology, allows for greater precision and consistency in developing therapeutics. nih.gov

These paradigms have led to the identification of a diverse range of ligands, including potent and selective agonists and antagonists for both CB1 and CB2 receptors. nih.gov

Table 1: Comparison of Drug Discovery Paradigms for Cannabinoid Ligands

| Paradigm | Description | Advantages | Challenges |

|---|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screens large libraries of compounds against a biological target. | Efficient for finding initial "hits"; can be automated. | Can produce false positives; requires significant resources. |

| Structure-Based Drug Design (SBDD) | Uses the 3D structure of the receptor to design or identify potential ligands. | Rational and targeted; can improve potency and selectivity. | Requires a high-resolution receptor structure; docking accuracy can be low for hydrophobic sites. acs.org |

| Fragment-Based Drug Discovery (FBDD) | Screens small, low-affinity compounds (fragments) and grows or links them into a lead. | Explores chemical space more efficiently; can lead to novel scaffolds. | Requires sensitive biophysical techniques; optimizing fragment hits can be complex. |

| Natural Product Modification | Chemically modifies existing cannabinoids (e.g., from Cannabis sativa). | Starts from a known active compound. | Limited by the structural diversity of the natural product. |

Preclinical Candidate Selection Strategies in Cannabinoid Antagonist Programs

The selection of a preclinical candidate from a pool of promising lead compounds is a critical step guided by a multi-parameter optimization process. For cannabinoid antagonists, particularly those targeting the CB1 receptor, the strategy has been heavily influenced by the clinical experience with first-generation compounds like rimonabant (B1662492). Rimonabant was withdrawn from the market due to severe psychiatric side effects, including anxiety and depression, which were linked to its mechanism as a CB1 inverse agonist. researchgate.netresearchgate.net

Therefore, current selection strategies focus on identifying candidates with improved pharmacological profiles to avoid these central nervous system (CNS) adverse effects.

Key selection strategies include:

Developing Neutral Antagonists: Unlike inverse agonists that block all receptor activity (including constitutive, baseline signaling), neutral antagonists only block the effects of agonists like endocannabinoids. researchgate.net Preclinical data suggest that CB1-neutral antagonists can offer comparable efficacy to inverse agonists with a reduced tendency to cause nausea and other adverse effects. researchgate.net

Targeting Peripheral Receptors: A primary strategy is to develop peripherally restricted ligands that cannot cross the blood-brain barrier. researchgate.netresearchgate.net This approach aims to retain the therapeutic benefits of CB1 antagonism in peripheral tissues (e.g., for metabolic disorders) while preventing the psychiatric side effects associated with blocking CB1 receptors in the brain. researchgate.netnih.gov

Utilizing Allosteric Modulators: Instead of competing with endocannabinoids at the main (orthosteric) binding site, allosteric modulators bind to a different site on the receptor. researchgate.netresearchgate.net This can subtly change the receptor's shape, altering its response to natural ligands and offering a more nuanced way to regulate the endocannabinoid system. researchgate.netnih.gov

Assessing Receptor Selectivity: A crucial selection criterion is high selectivity for the target receptor (e.g., CB1 over CB2) to minimize off-target effects. nih.gov The intrinsic complexity of the endocannabinoid system makes receptor selectivity a major hurdle. nih.gov

The selection process involves extensive in vitro and in vivo testing to characterize the potency, efficacy, selectivity, and pharmacokinetic properties of each compound before it can be advanced into formal preclinical development.

Translational Research Methodologies in Early Drug Development

Translational research acts as the bridge between basic drug discovery and clinical application, ensuring that preclinical findings are relevant to human disease. dndi.org In the context of cannabinoid drug development, this involves using models and methods that can accurately predict a compound's effects in humans.

Key translational methodologies include:

Biomarker Identification: Biomarkers are essential tools in early-phase drug development as they can provide objective measures of a drug's pharmacological effects. universiteitleiden.nl For cannabinoid ligands, this can include measuring changes in heart rate, subjective effects reported by participants, and performance on neuropsychological tests. universiteitleiden.nl Identifying reliable biomarkers helps in establishing proof-of-concept and guiding dose selection in early clinical trials. dndi.orguniversiteitleiden.nl

Advanced Animal Models: There is a strong emphasis on refining animal models to better mimic human conditions and routes of administration. For instance, the standard method of injecting cannabinoids in preclinical studies may not accurately reflect the pharmacokinetics of human use, which is often through inhalation. nih.gov To improve translational relevance, novel devices have been developed for aerosolized exposure of cannabinoids in mice, more closely simulating human smoking or vaping. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves studying a drug's absorption, distribution, metabolism, and excretion (pharmacokinetics) and relating this to its pharmacological effect (pharmacodynamics). researchgate.net In cannabinoid research, PK/PD studies are crucial for understanding the biodistribution of synthetic cannabinoids and identifying them in biological fluids. researchgate.net This data helps in predicting human responses and designing effective clinical trials.

These translational approaches are vital for de-risking the drug development process and increasing the likelihood of success as a candidate moves from preclinical studies to human trials. dndi.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing Giminabant’s pharmacokinetic properties in preclinical studies?

- Methodological Answer : Use a combination of in vivo models (e.g., rodent pharmacokinetic studies) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration analysis. Key parameters include maximum concentration (Cmax), time to Cmax (Tmax), and half-life (t1/2). Ensure standardized protocols for dosing intervals and biological sample collection to minimize variability .

Q. How can researchers distinguish between on-target and off-target effects of this compound in in vitro assays?

- Methodological Answer : Employ orthogonal validation techniques such as:

- siRNA or CRISPR-Cas9 knockdown of the target receptor (e.g., CB1 cannabinoid receptor) to confirm on-target effects.

- Competitive binding assays with radiolabeled ligands to assess receptor specificity.

- High-content screening to monitor unintended cellular responses .

Q. What experimental designs are optimal for evaluating this compound’s dose-response relationships?

- Methodological Answer : Use a logarithmic dose range (e.g., 0.1–100 µM) with at least six concentration points. Include positive/negative controls and replicate experiments (n ≥ 3). Nonlinear regression models (e.g., sigmoidal dose-response curves) should be applied to calculate EC50/IC50 values .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s efficacy data across different animal models?

- Methodological Answer : Conduct a meta-analysis of existing studies, stratifying by variables such as:

- Species/strain-specific metabolic differences (e.g., CYP450 enzyme profiles).

- Experimental conditions (fasted vs. fed states, light/dark cycles).

- Behavioral assay validity (e.g., open-field vs. elevated plus maze for anxiety studies).

Replicate critical experiments under harmonized protocols to isolate confounding factors .

Q. What strategies optimize assay sensitivity when studying this compound’s effects on low-abundance biomarkers?

- Methodological Answer :

- Pre-concentrate biological samples (e.g., ultrafiltration for CSF/plasma).

- Use multiplex immunoassays (e.g., Luminex®) for parallel biomarker quantification.

- Validate assays with spike-recovery experiments to confirm detection limits and linearity .

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

- Methodological Answer : Apply systems biology approaches:

- Transcriptomics : RNA-seq coupled with pathway enrichment analysis (e.g., DAVID, KEGG).

- Proteomics : TMT-labeled LC-MS/MS with STRING database for protein interaction networks.

- Metabolomics : Untargeted LC-HRMS followed by MetaboAnalyst for metabolic pathway mapping.

Use tools like Cytoscape for cross-omics data integration .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing non-Gaussian distributions in this compound trial data?

- Methodological Answer :

- Apply non-parametric tests (e.g., Mann-Whitney U for group comparisons, Kruskal-Wallis for multi-group analyses).

- For longitudinal data, use mixed-effects models with robust variance estimation.

- Validate findings with bootstrapping (≥1,000 iterations) to assess stability of estimates .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

- Methodological Answer :

- Sampling : Include interim time points (e.g., 4, 12, 26 weeks) to capture dynamic toxicity profiles.

- Endpoints : Monitor organ-specific biomarkers (e.g., ALT/AST for liver, BUN/creatinine for kidney).

- Controls : Use vehicle-treated and baseline groups to distinguish drug effects from age-related changes.

- Statistical Power : Calculate sample size using historical control data to ensure detection of ≥20% effect sizes .

Data Presentation Guidelines

Table 1 : Example Framework for Reporting Conflicting Efficacy Data

| Study Reference | Model System | Dose (mg/kg) | Efficacy Metric | Key Confounding Variables |

|---|---|---|---|---|

| Smith et al. (2023) | Rat (Sprague-Dawley) | 10 | 35% Reduction in Food Intake | Fasted state, single-housing |

| Jones et al. (2024) | Mouse (C57BL/6) | 30 | No Significant Effect | Group-housing, ad libitum diet |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.